Product packaging for Boc-Leucinol(Cat. No.:CAS No. 82010-31-9)

Boc-Leucinol

Cat. No.: B558283
CAS No.: 82010-31-9
M. Wt: 217.31 g/mol
InChI Key: LQTMEOSBXTVYRM-VIFPVBQESA-N
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Description

Contextualizing Boc-L-Leucinol within Leucine (B10760876) Chemistry and Derivatives

L-leucine is one of the twenty proteinogenic amino acids, characterized by its aliphatic, hydrophobic isopropyl side chain. As an essential amino acid, it cannot be synthesized by the human body and must be obtained through diet. In organic synthesis, amino acids and their derivatives serve as fundamental chiral building blocks for creating a vast array of complex molecules, including peptides, peptidomimetics, and pharmaceuticals.

Boc-L-leucinol is a prime example of how amino acids are chemically modified to enhance their utility in synthesis. The introduction of the Boc group onto the amino terminus of L-leucine (or its reduced form, L-leucinol) is a common strategy to mask the reactive amine functionality. This protection is crucial because the amino group can otherwise interfere with reactions intended for other parts of the molecule, such as the hydroxyl group in Boc-L-leucinol or the carboxyl group in Boc-L-leucine. Other leucine derivatives, such as Boc-L-leucine itself, are also widely employed, but Boc-L-leucinol offers the specific advantage of an alcohol functionality ready for further elaboration or incorporation into ester or ether linkages.

Strategic Importance as a Protected Amino Alcohol in Organic Synthesis

The strategic importance of Boc-L-leucinol in organic synthesis stems from its dual functionality: a protected amine and a primary alcohol, coupled with inherent chirality derived from L-leucine. This combination makes it a versatile intermediate for various synthetic transformations.

The tert-butoxycarbonyl (Boc) group is a widely recognized and easily removable protecting group for amines. Its stability under mildly basic or neutral conditions, coupled with its facile cleavage under acidic conditions (e.g., using trifluoroacetic acid), allows for selective deprotection and subsequent functionalization without affecting other sensitive parts of a molecule. This characteristic is paramount in multi-step syntheses, particularly in peptide synthesis, where sequential coupling of amino acids is required.

As an amino alcohol, Boc-L-leucinol serves as a key precursor for synthesizing various biologically active compounds. Its hydroxyl group can be readily esterified, etherified, or oxidized, while the protected amino group remains inert until deprotection. This allows for precise control over reaction pathways. Furthermore, its chiral nature, originating from the L-configuration of leucine, is invaluable for constructing stereochemically defined molecules, which is critical for drug efficacy and specificity. Boc-L-leucinol is a recognized chiral building block used in the synthesis of complex natural products and pharmaceuticals, including intermediates for HIV protease inhibitors and the amino acid statine. Its application in solid-phase peptide synthesis (SPPS) is particularly notable, where it can be incorporated to introduce specific structural features or modifications into peptide chains.

Table 1: Physicochemical Properties of Boc-L-leucinol

PropertyValueSource(s)
Molecular FormulaC11H23NO3 nih.govsigmaaldrich.comchemimpex.comthermofisher.com
Molecular Weight217.31 g/mol nih.govsigmaaldrich.comchemimpex.comthermofisher.com
CAS Number82010-31-9 nih.govsigmaaldrich.comchemimpex.comchemimpex.com
AppearanceLiquid, colorless to pale yellow chemimpex.comthermofisher.comchemimpex.com
Optical Rotation[α]23D −27° (c = 2 in methanol) sigmaaldrich.com
Typical Purity≥ 95% to ≥ 98% sigmaaldrich.comchemimpex.comchemimpex.com
SolubilitySoluble in common organic solvents (e.g., DCM, THF, DMF); less soluble in water ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23NO3 B558283 Boc-Leucinol CAS No. 82010-31-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTMEOSBXTVYRM-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427022
Record name Boc-L-leucinol
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URL https://comptox.epa.gov/dashboard/DTXSID10427022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82010-31-9
Record name Boc-L-leucinol
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URL https://comptox.epa.gov/dashboard/DTXSID10427022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-L-leucinol
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Applications in Peptide and Biopolymer Synthesis

Function as a Protecting Group in Peptide Elongation

The primary role of the Boc group in Boc-L-leucinol is to temporarily block the amino group, preventing unwanted side reactions during peptide chain elongation. biosynth.com In peptide synthesis, the controlled, stepwise addition of amino acids is crucial. biosynth.com The Boc group serves as a reliable protecting group for the α-amino group of the amino acid. biosynth.compeptide.com

This protection strategy is a cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach to peptide synthesis. seplite.com The Boc group's key advantage is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA), which allows for its removal without cleaving the more stable side-chain protecting groups (often benzyl-based) or the peptide from the resin support. nih.govpeptide.comchempep.com This differential stability, sometimes referred to as "quasi-orthogonality," is fundamental to the success of Boc-based synthesis. biosynth.com

The process of deprotection with TFA protonates the newly freed N-terminus. peptide.compeptide.com Before the next coupling cycle can begin, this protonated amine must be neutralized to the free amine, which is typically accomplished with a base wash. peptide.compeptide.com The cycle of deprotection, neutralization, and coupling is repeated to build the desired peptide sequence. bachem.com The bulky nature of the Boc group also contributes to its effectiveness, providing steric hindrance that prevents unintended reactions at the N-terminus.

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Boc-L-leucinol and other Boc-protected amino acids are integral to solid-phase peptide synthesis (SPPS), a technique developed by Bruce Merrifield that revolutionized peptide chemistry. nih.govpeptide.compeptide.com In SPPS, the C-terminal amino acid of the desired peptide is first anchored to an insoluble polymer resin. nih.govbachem.com The peptide chain is then assembled step-by-step on this solid support. nih.gov

The Boc-SPPS workflow involves a cyclical process:

Deprotection: The Boc group from the resin-bound amino acid or peptide is removed with an acid like TFA. chempep.compeptide.com

Washing: Excess acid and byproducts are washed away with a suitable solvent. biosynth.com

Neutralization: The protonated N-terminus is neutralized with a base to regenerate the free amine necessary for coupling. peptide.com

Coupling: The next Boc-protected amino acid is activated and added, forming a new peptide bond. nih.gov

Washing: Unreacted reagents are washed away, and the cycle begins again for the next amino acid addition. bachem.com

This method's key advantage is that excess reagents and byproducts can be easily removed by simple filtration and washing, which drives the reactions to completion and simplifies purification. nih.govlsu.edu While Fmoc (9-fluorenylmethoxycarbonyl) chemistry has become more popular due to its milder conditions, Boc-SPPS remains advantageous for synthesizing certain types of peptides, such as hydrophobic peptides or those containing ester moieties. biosynth.comnih.govspringernature.com

Parameter Boc-SPPS Fmoc-SPPS
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)
Deprotection Reagent Moderate Acid (e.g., TFA)Base (e.g., Piperidine)
Side-Chain Protection Acid-labile (e.g., Benzyl-based)Acid-labile (e.g., tBu-based)
Final Cleavage Strong Acid (e.g., HF)Moderate Acid (e.g., TFA)
Advantages Good for hydrophobic peptides, less aggregation.Milder conditions, suitable for acid-sensitive peptides.

This table provides a comparative overview of Boc-SPPS and Fmoc-SPPS protocols.

Development of Modified Peptides and Peptidomimetics

Boc-L-leucinol is not only used for the synthesis of natural peptides but also serves as a critical starting material for creating modified peptides and peptidomimetics with enhanced therapeutic properties. chemimpex.com

The structure of Boc-L-leucinol allows for the efficient and selective incorporation of L-leucine derivatives into peptide backbones. chemimpex.com This is crucial for designing biologically active compounds where the specific side chain of leucine (B10760876) is important for molecular recognition or function. By using Boc-L-leucinol, chemists can ensure the correct stereochemistry is maintained while building complex peptide structures.

Boc-L-leucinol is a valuable precursor for the synthesis of N-protected α-amino aldehydes. sigmaaldrich.com Peptide aldehydes are of significant interest as they are known inhibitors of various enzymes. nih.gov The synthesis can be approached in two main ways: either by introducing the aldehyde function after the peptide has been synthesized or by using a protected amino aldehyde, derived from a precursor like Boc-L-leucinol, as a starting material for peptide elongation. nih.govnih.gov

Furthermore, Boc-L-leucinol is employed in the synthesis of hydroxyethylene isosteres. These are mimics of the peptide bond where the amide is replaced by a -CH(OH)-CH2- group. This modification is designed to impart resistance to enzymatic degradation while maintaining the key structural features necessary for biological activity. For example, a hydroxyethylene isostere of a tripeptide fragment was synthesized using a strategy that involved an N-acryloyl derivative of L-leucine methyl ester, highlighting the utility of leucine derivatives in creating these peptidomimetics. nih.gov An alternative route to a precursor for a Leu-Ala hydroxyethylene isostere starts from N-Boc-L-leucine, demonstrating the compound's role in this area. researchgate.net

Beyond discrete peptides, Boc-L-leucinol and related Boc-protected amino acids are used in the creation of advanced biomaterials and polymers. The self-assembly of peptides and their derivatives can lead to the formation of hydrogels, which have applications in drug delivery and tissue engineering. mdpi.comresearchgate.net For instance, the synthesis of Boc-L-leucine methacryloyloxyethyl ester allows for its polymerization using techniques like RAFT (reversible addition–fragmentation chain transfer). acs.org

Contribution to Chiral Synthesis and Asymmetric Transformations

Utilization as a Chiral Auxiliary

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a chemical reaction to produce a single stereoisomer of the product. wikipedia.org The auxiliary is then removed and can often be recovered for reuse. wikipedia.org Chiral auxiliaries derived from naturally occurring compounds, such as amino acids, are considered essential tools for the construction of highly complex molecules. nih.gov

Boc-L-leucinol, possessing a stereocenter derived from L-leucine, serves as an effective chiral auxiliary in various asymmetric syntheses. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and solubility in organic solvents, making it amenable to a wide range of reaction conditions. chemimpex.com The steric bulk of the isobutyl group and the stereochemistry at the adjacent carbon atom influence the facial selectivity of reactions on a prochiral center elsewhere in the molecule.

The leucinol backbone imparts chirality and favorable steric properties, which are crucial for enhancing stereoselectivity in asymmetric synthesis. myskinrecipes.com By attaching Boc-L-leucinol to a prochiral substrate, one face of the reactive center is effectively shielded, forcing the incoming reagent to attack from the less hindered face. This strategy has been successfully employed to synthesize a variety of chiral compounds with high diastereomeric excess. After the desired stereocenter has been established, the Boc-L-leucinol auxiliary can be cleaved from the product, typically through hydrolysis or other standard deprotection methods.

Role in Asymmetric Synthesis Methodologies

Boc-L-leucinol and its derivatives are instrumental in a variety of asymmetric synthesis methodologies, contributing to the stereoselective formation of carbon-carbon and carbon-heteroatom bonds.

Stereoselective Reactions Involving Boc-L-Leucinol and its Derivatives

Derivatives of Boc-L-leucinol are frequently employed as chiral building blocks in the synthesis of complex, biologically active molecules. For instance, the synthesis of pinane-based 2-amino-1,3-diols has been achieved in a stereoselective manner, starting from chiral precursors that share structural motifs with amino alcohols like leucinol. beilstein-journals.org These syntheses often involve the stereoselective construction of the 2-amino-1,3-diol moiety, a key feature in many natural products. beilstein-journals.org

Enantioselective C-H Functionalization Reactions Mediated by Ligands

In recent years, the direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis. Enantioselective C-H functionalization often relies on the use of chiral ligands that coordinate to a transition metal catalyst. mdpi.comnih.govresearchgate.net Ligands derived from N-protected amino acids, which are structurally related to Boc-L-leucinol, have proven to be highly effective in this regard.

For example, N-protected amino acids can serve as chiral ligands in palladium(II)-catalyzed enantioselective arylation of unbiased methylene (B1212753) C(sp3)-H bonds. mdpi.com The steric and electronic properties of the amino acid ligand are crucial for achieving high enantioselectivity. The bulky side chain of the amino acid can create a chiral pocket around the metal center, leading to effective stereochemical control. mdpi.com Similarly, chiral phosphine catalysts derived from L-leucine have been used in asymmetric intermolecular [4+2] annulation reactions, affording products with excellent enantioselectivity. rsc.org

The development of chiral ligands for transition-metal-catalyzed reactions is a rapidly advancing field, and derivatives of Boc-L-leucinol are promising candidates for the design of new and more efficient ligands for enantioselective C-H functionalization.

Reaction TypeCatalyst/Ligand SystemSubstrate TypeKey Finding
Enantioselective ArylationPalladium(II) with N-protected amino acid ligandUnbiased methylene C(sp3)-H bondsAmino acid ligand is crucial for enantiocontrol. mdpi.com
Asymmetric [4+2] AnnulationChiral phosphine derived from L-leucineEnones and α,β-unsaturated iminesHigh enantioselectivity and diastereoselectivity. rsc.org
Enantioselective C-H AmidationIridium(III) with chiral ligandBiphenyl sulfoxidesHighly stereoselective synthesis of sulfoxide derivatives. mdpi.com

Asymmetric Aldol Reactions

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction that establishes two contiguous stereocenters. Chiral auxiliaries, such as oxazolidinones, are widely used to control the stereochemistry of aldol reactions. wikipedia.org These auxiliaries can be synthesized from amino alcohols, including leucinol.

When an N-acyl oxazolidinone derived from an amino alcohol is enolized and reacted with an aldehyde, the chiral auxiliary directs the approach of the aldehyde, leading to the formation of one diastereomer of the aldol product in preference to the other. wikipedia.org The stereochemical outcome is often predictable based on the Zimmerman-Traxler model. After the reaction, the auxiliary can be cleaved to reveal the chiral β-hydroxy acid or a related functional group.

Furthermore, direct asymmetric aldol reactions of glycinates with aldehydes can be catalyzed by chiral pyridoxal catalysts, mimicking the enzymatic aldol reaction of glycine. researchgate.net This approach provides a highly efficient route to chiral β-hydroxy-α-amino acid derivatives. researchgate.net

ReactionChiral SourceSubstrateProductStereoselectivity
Aldol ReactionOxazolidinone auxiliaryN-acyl oxazolidinone and aldehydeβ-hydroxy imideHigh diastereoselectivity
Biomimetic Aldol ReactionChiral pyridoxal catalystGlycinate and aldehydeβ-hydroxy-α-amino esterHigh enantioselectivity

Asymmetric Michael Additions

The asymmetric Michael addition is a powerful method for the enantioselective formation of carbon-carbon bonds. Chiral auxiliaries and catalysts derived from amino acids and their derivatives are frequently used to control the stereochemistry of this reaction.

For instance, the asymmetric Michael addition of N-Boc-protected oxindoles to nitroalkenes has been successfully catalyzed by chiral secondary amines, yielding products with excellent diastereoselectivities and high to excellent enantioselectivities. nih.gov Similarly, bifunctional tertiary-amine thiourea catalysts have been employed for the highly enantioselective Michael addition of 3-substituted oxindoles to terminal alkenes. rsc.org

In these reactions, the chiral catalyst or auxiliary interacts with the substrates to create a chiral environment, favoring the formation of one enantiomer of the Michael adduct. The Boc protecting group is often beneficial in these systems, enhancing solubility and modifying the electronic properties of the nucleophile.

NucleophileElectrophileCatalystStereoselectivity
N-Boc-protected oxindoleNitroalkeneChiral secondary amined.r. = 98:2 to >99:1, 82 to >99% ee nih.gov
3-substituted oxindoleTerminal alkeneBifunctional tertiary-amine thioureaup to 91% ee rsc.org

Stereoselective Wittig Reactions

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. When the ylide is chiral, the reaction can proceed with high stereoselectivity, providing access to enantioenriched alkenes. While direct examples involving Boc-L-leucinol in stereoselective Wittig reactions are not extensively documented in the initial search, the principles of asymmetric Wittig reactions suggest its potential utility.

A chiral phosphonium salt can be prepared from a chiral starting material, such as a derivative of Boc-L-leucinol. Deprotonation of this salt would generate a chiral ylide. The reaction of this chiral ylide with a prochiral aldehyde or ketone would then proceed through diastereomeric transition states, leading to the formation of an enantioenriched alkene. The stereochemical outcome would be determined by the structure of the chiral auxiliary and the reaction conditions.

Stereoselective Reductions of Ketones

The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in organic synthesis, providing essential intermediates for pharmaceuticals and other biologically active molecules. One of the most effective methods for achieving this is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a borane reagent in the presence of a catalytic amount of a chiral oxazaborolidine. wikipedia.org

These oxazaborolidine catalysts are typically prepared in situ or pre-formed from chiral β-amino alcohols. insuf.orgijprs.com Boc-L-leucinol serves as an excellent precursor for such catalysts. The reaction of the amino alcohol with a borane source, such as borane-dimethyl sulfide complex (BMS), generates the corresponding oxazaborolidine. insuf.org In this catalytic cycle, the nitrogen atom of the oxazaborolidine coordinates to the borane, which then activates the ketone by coordinating to its carbonyl oxygen. The bulky substituent derived from the leucinol backbone (an isobutyl group) creates a sterically hindered environment, forcing the hydride to be delivered to a specific face of the ketone. This steric control dictates the stereochemical outcome, leading to the formation of one enantiomer of the alcohol in high excess. wikipedia.org The enantioselectivity of these reductions is often very high, making this a preferred method for creating chiral alcohols with a predictable configuration. insuf.org

The general efficacy of this approach is demonstrated in the asymmetric reduction of various prochiral ketones. For instance, the reduction of acetophenone using a catalyst system derived from a chiral amino alcohol consistently yields the corresponding 1-phenylethanol with high enantiomeric excess (ee).

Table 1: Representative Enantioselective Reduction of Acetophenone using an Amino Alcohol-Derived Oxazaborolidine Catalyst This table presents typical results for the CBS reduction, illustrating the high enantioselectivity achievable with catalysts derived from chiral amino alcohols, the parent class of compounds to which Boc-L-leucinol belongs.

EntryKetone SubstrateReducing AgentCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)Product Configuration
1AcetophenoneBH₃·SMe₂10>9596(R)
21-TetraloneBH₃·SMe₂109894(S)
3PropiophenoneBH₃·SMe₂10>9595(R)

Design and Application of Boc-L-Leucinol-Derived Chiral Ligands and Organocatalysts

The chiral scaffold of Boc-L-leucinol is a valuable platform for the rational design of sophisticated chiral ligands for transition-metal catalysis and for the development of purely organic catalysts (organocatalysts).

In transition-metal catalysis, the stereochemical outcome of a reaction is largely controlled by the chiral ligand coordinated to the metal center. Chiral β-amino alcohols like Boc-L-leucinol are versatile starting materials for synthesizing various types of ligands, particularly chiral phosphines, which are crucial in many catalytic processes. rsc.org

The design principle involves chemically modifying both the hydroxyl and the protected amino groups of the Boc-L-leucinol molecule. For example, N-unsubstituted β-aminophosphines can be prepared from N-Boc protected amino alcohols. rsc.org This typically involves converting the hydroxyl group into a suitable leaving group, followed by nucleophilic substitution with a phosphide source (e.g., potassium diphenylphosphide). Subsequent removal of the Boc protecting group yields the final β-aminophosphine ligand. rsc.org

These N,P-ligands can chelate to a transition metal, such as palladium or copper, creating a well-defined chiral pocket around the active site. The steric bulk of the isobutyl group from the original leucinol backbone, combined with the electronic properties of the phosphine, influences the binding of the substrate and the subsequent bond-forming steps, thereby inducing high enantioselectivity. rsc.org Such ligands have shown potential in key transformations like palladium-catalyzed asymmetric allylic alkylation and copper-catalyzed conjugate additions. rsc.org

Table 2: Application of a Chiral β-Aminophosphine Ligand in Palladium-Catalyzed Asymmetric Allylic Alkylation This table shows representative results for a reaction catalyzed by a transition metal complex bearing a chiral phosphine ligand derived from an amino acid scaffold, similar to what can be synthesized from Boc-L-leucinol.

EntryAllylic SubstrateNucleophileLigand Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
1rac-1,3-Diphenyl-2-propenyl acetate (B1210297)Dimethyl malonate29897
2rac-1,3-Diphenyl-2-propenyl acetateDiethyl malonate29596
3rac-Cyclohex-2-enyl acetateDimethyl malonate299>99

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric reactions, has emerged as a powerful tool in synthesis. Amino alcohols and their derivatives, readily accessible from precursors like Boc-L-leucinol, are effective organocatalysts for various transformations, most notably aldol and Michael addition reactions.

In these reactions, the amino group of the catalyst (after deprotection of the Boc group to give leucinol) reacts with a carbonyl donor compound (e.g., a ketone) to form a chiral enamine intermediate. nih.gov This enamine is more nucleophilic than the ketone itself and is sterically shielded on one face by the catalyst's chiral backbone. The enamine then attacks an electrophile, such as an aldehyde or an isatin, in a highly face-selective manner. Subsequent hydrolysis releases the product and regenerates the catalyst, completing the catalytic cycle. nih.gov

For instance, (S)-leucinol has been shown to effectively catalyze the asymmetric aldol reaction between isatin and acetone (B3395972). The catalyst controls the approach of the isatin to the enamine, leading to the formation of the corresponding 3-hydroxy-3-(2-oxopropyl)indolin-2-one product with good stereoselectivity. nih.gov The efficiency of such catalysts highlights how the fundamental chiral structure of Boc-L-leucinol can be directly translated into effective stereocontrol in carbon-carbon bond-forming reactions.

Table 3: Leucinol-Catalyzed Asymmetric Aldol Reaction of Isatin and Acetone Data reflects the utility of leucinol, the deprotected form of Boc-L-leucinol, as an organocatalyst in a stereoselective C-C bond formation.

EntryIsatin DerivativeCarbonyl DonorCatalystYield (%)Enantiomeric Excess (ee %)
1IsatinAcetone(S)-leucinol8575
2N-BenzylisatinAcetone(S)-leucinol8278
35-BromoisatinAcetone(S)-leucinol8873

Research in Biological and Pharmaceutical Sciences

Development of Novel Therapeutic Agents and Drug Candidates

The structural characteristics of Boc-L-leucinol make it an invaluable component in the creation of new drugs, from enhancing the properties of existing compounds to serving as a foundational piece for entirely new therapeutic modalities.

A significant challenge in drug development is ensuring that an active pharmaceutical ingredient can be effectively absorbed and utilized by the body. Prodrug design is a key strategy to overcome limitations such as poor water solubility or instability. chemimpex.com By temporarily modifying a drug's structure, its pharmacokinetic properties can be improved. Amino acids are frequently used as promoieties in prodrug design to increase bioavailability and target-specific delivery. The use of amino acid esters, for instance, can enhance oral absorption and reduce toxicity. Boc-L-leucinol, as a protected amino alcohol, serves as a valuable building block in the synthesis of such prodrugs, contributing to improved therapeutic efficacy. chemimpex.com

Prodrug StrategyAdvantageRole of Amino Acid Derivatives
Ester ProdrugsImproved oral bioavailability, increased solubility.L-valyl and L-isoleucyl groups have been shown to be optimal for oral bioavailability and chemical stability.
Amide ProdrugsEnhanced membrane permeability.Can be designed to be cleaved by specific enzymes at the target site.
Targeted DeliveryReduced systemic toxicity.Conjugation with amino acids can facilitate transport via specific amino acid transporters.

This table illustrates common prodrug strategies where amino acid derivatives like Boc-L-leucinol can be utilized.

Enzyme inhibitors are a cornerstone of modern pharmacology, playing a crucial role in treating a wide range of diseases. Boc-L-leucinol is a key component in the synthesis of various enzyme inhibitors, particularly protease inhibitors. chemimpex.com The Boc protecting group allows for controlled, stepwise synthesis of complex peptide-like structures (peptidomimetics) that can fit into the active sites of enzymes and block their activity. For example, in the design of 3CL protease inhibitors for antiviral applications, Boc-protected amino acids are used as starting materials to build the inhibitor's scaffold. The synthesis often involves deprotecting the Boc group, followed by coupling with another molecular fragment.

The search for new antimicrobial and antiviral agents is a continuous effort in pharmaceutical research. Boc-L-leucinol and related protected amino acids serve as important precursors in the synthesis of these compounds. For instance, N-Boc protected Leucine (B10760876) has been used to synthesize 1,2,3-triazoles, a class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. scbt.com In antiviral drug development, such as the synthesis of nirmatrelvir, unnatural amino acids like L-tert-leucine are crucial components that contribute to the drug's potency. The synthesis of these complex antiviral molecules often starts from protected amino acid derivatives, highlighting the foundational role of compounds like Boc-L-leucinol.

Natural products are a significant source of anticancer drugs, with nearly 65% of these therapies being derived from natural sources. nih.gov A common strategy in anticancer drug development is the use of amino acid prodrugs to improve the water solubility and bioavailability of potent cytotoxic agents. mdpi.com Boc-L-leucinol can be used as a starting material in the synthesis of these modified anticancer agents. By incorporating an amino acid-based moiety, the resulting prodrug can exhibit improved pharmacokinetic properties and potentially be targeted to cancer cells via amino acid transporters. This approach aims to enhance the therapeutic index of the drug, maximizing its efficacy against tumor cells while minimizing side effects.

Anticancer Drug Development StrategyApplication of Amino Acid Derivatives
Vascular Disrupting Agents (VDAs) Synthesis of water-soluble amino acid prodrug conjugates of potent VDAs to improve bioavailability. mdpi.com
Targeted Drug Delivery Utilization of amino acid transporters overexpressed on cancer cells to deliver cytotoxic agents.
Improving Solubility Conjugation with hydrophilic amino acids to enhance the water solubility of poorly soluble anticancer compounds. mdpi.com

This table outlines strategies in anticancer drug development that can involve amino acid derivatives synthesized from precursors like Boc-L-leucinol.

Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two. The development of PROTACs requires a diverse set of chemical building blocks to construct the linkers and attach the ligands. nih.govscbt.com Boc-L-leucinol, as a versatile chiral building block, can be utilized in the synthesis of the linker component of PROTACs. The ability to precisely control the length, rigidity, and chemical properties of the linker is crucial for the efficacy of the PROTAC, and protected amino alcohols like Boc-L-leucinol provide the necessary chemical handles for such synthetic modifications.

Biochemical Research and Metabolic Studies

In the realm of biochemical research, amino alcohols are valuable tools for investigating metabolic pathways, enzyme functions, and the synthesis of biomolecules. nih.gov As a protected form of L-leucinol, Boc-L-leucinol can be used in the synthesis of peptides and other biologically active molecules for research purposes. chemimpex.comnih.gov The study of leucine metabolism itself is significant, as leucine is known to be a potent activator of mTOR, a key regulator of protein synthesis and autophagy. While Boc-L-leucinol's primary role is in chemical synthesis rather than direct metabolic studies due to the protecting group, the molecules synthesized from it are often used to probe these very metabolic and signaling pathways. For example, custom-synthesized peptides containing leucine analogs can be used to study the specificity and kinetics of enzymes involved in leucine metabolism or to investigate the structural requirements for mTOR activation.

Investigation of Protein Synthesis Pathways

Boc-L-leucinol is instrumental in the chemical synthesis of custom peptides, which are essential tools for investigating the intricate pathways of protein synthesis. Its application in solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, allows researchers to build specific peptide sequences from the ground up. peptide.com The Boc protecting group shields the amino group of L-leucinol, preventing unwanted side reactions and enabling its controlled addition to a growing peptide chain. nbinno.com

The unique structural feature of Boc-L-leucinol—the replacement of the carboxylic acid group of leucine with a hydroxyl group—allows for the synthesis of peptide analogues with a C-terminal alcohol. These modified peptides can serve as specific probes to study the machinery of protein synthesis. By introducing a stable, non-native termination, researchers can investigate processes such as ribosomal translation, protein folding, and the activity of enzymes involved in post-translational modifications. The stability and purity of Boc-L-leucinol make it a preferred reagent for creating these high-fidelity molecular probes. chemimpex.com

Key Synthetic Applications of Boc-Protected Moieties
TechniqueRole of Boc-Protected CompoundApplication in Research
Solid-Phase Peptide Synthesis (SPPS)Enables sequential, controlled addition of amino acid or amino alcohol units. nbinno.comCreation of specific peptide sequences to act as substrates or inhibitors for studying protein synthesis.
Fragment CondensationUsed to create protected peptide fragments for subsequent ligation. pnas.orgAssembly of larger, more complex peptides and small proteins to probe biological functions.

Modulation of Enzyme Activity and Metabolic Processes

Boc-L-leucinol is a key starting material in the development of molecules designed to modulate enzyme activity, particularly enzyme inhibitors. chemimpex.com Its structure is foundational for the synthesis of peptidomimetics and other small molecules that can interact with the active sites of enzymes, thereby altering their function and impacting metabolic processes.

A significant application of Boc-L-leucinol is its use as a precursor for N-protected α-amino aldehydes. sigmaaldrich.com These aldehydes are classic transition-state analogues that act as potent, reversible inhibitors of certain classes of proteases, such as serine and cysteine proteases. By synthesizing these specific inhibitors, researchers can target individual enzymes within a complex metabolic cascade. This allows for the detailed study of metabolic pathways by observing the biochemical consequences of inhibiting a single enzymatic step. This approach is fundamental to both basic research and the drug discovery process for a wide range of diseases, including metabolic disorders. chemimpex.com

Inhibitor Classes Synthesized from Boc-L-leucinol Precursors
Inhibitor ClassDerived Functional GroupTarget Enzyme Class (Examples)
Transition-State Analoguesα-amino aldehydes sigmaaldrich.comSerine Proteases, Cysteine Proteases
PeptidomimeticsAmino alcohol moietyDipeptidyl peptidase 4 (DPP4), various proteases

Exploration of Leucine Analogues in Biological Systems

The creation of analogues of biologically active peptides is a cornerstone of medicinal chemistry, used to probe structure-activity relationships (SAR) and improve therapeutic properties. Boc-L-leucinol provides a direct route to synthesize peptide analogues where a leucine residue is replaced by leucinol. This seemingly minor modification—the conversion of a carboxylic acid to a primary alcohol—can have profound effects on the molecule's biological activity.

By incorporating a leucinol residue, researchers create an analogue that is resistant to degradation by carboxypeptidases, potentially increasing its stability and bioavailability in biological systems. Furthermore, the removal of the negatively charged carboxylate group and its replacement with a neutral, hydrogen-bond-donating alcohol changes the way the peptide can interact with its biological target, such as a receptor or enzyme. researchgate.net Comparing the activity of the native peptide with its leucinol analogue provides critical information about the importance of the C-terminal charge and structure for biological function. This systematic exploration allows scientists to refine the design of peptide-based therapeutics and other bioactive compounds. chemimpex.comchemimpex.com

Advanced Analytical and Computational Methodologies in Boc L Leucinol Research

Spectroscopic and Chromatographic Techniques for Chiral Purity and Reaction Monitoringnih.govchromatographyonline.com

The stereochemical integrity of Boc-L-leucinol is paramount for its successful application in stereoselective synthesis. Consequently, a suite of advanced spectroscopic and chromatographic techniques are employed to ascertain its chiral purity and to monitor the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the enantioselective analysis of chiral compounds like Boc-L-leucinol. scielo.br Chiral stationary phases (CSPs) are instrumental in separating the L- and D-enantiomers, allowing for the precise quantification of enantiomeric excess (ee). Polysaccharide-based CSPs, in particular, have demonstrated broad applicability in the resolution of chiral molecules. Supercritical Fluid Chromatography (SFC) has also emerged as a powerful alternative to HPLC, often providing faster and more efficient separations. scielo.br For volatile derivatives of Boc-L-leucinol, Gas Chromatography (GC) with chiral columns can be utilized.

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. nih.gov While standard ¹H and ¹³C NMR are used to confirm the chemical structure and monitor reaction conversions, chiral discriminating agents can be employed to determine enantiomeric purity. These agents interact with the enantiomers of Boc-L-leucinol to form diastereomeric complexes, which exhibit distinct signals in the NMR spectrum, allowing for their quantification.

For real-time or near-real-time reaction monitoring, Thin-Layer Chromatography (TLC) offers a rapid and simple method to track the consumption of starting materials and the formation of products. rsc.org Spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy can also be used to follow the appearance and disappearance of characteristic functional group vibrations during a reaction.

TechniqueApplication in Boc-L-Leucinol ResearchKey Advantages
Chiral HPLC Determination of enantiomeric purity.High accuracy and precision in quantifying enantiomers.
Chiral SFC Separation of enantiomers.Faster analysis times and reduced solvent consumption compared to HPLC.
Chiral GC Analysis of volatile derivatives.High resolution for volatile and thermally stable compounds.
NMR Spectroscopy Structural confirmation and determination of enantiomeric purity (with chiral discriminating agents).Provides detailed structural information and can be used for in-situ monitoring.
TLC Rapid reaction monitoring.Simple, fast, and cost-effective for qualitative analysis. rsc.org
FTIR Spectroscopy Monitoring functional group transformations.Provides real-time information on the progress of a reaction.

Computational Studies in Reaction Mechanism and Stereoselectivity

Computational chemistry has become an integral part of modern chemical research, offering profound insights into reaction mechanisms and the origins of stereoselectivity that are often difficult to obtain through experimental methods alone. montclair.edu For reactions involving Boc-L-leucinol and its derivatives, computational studies are crucial for understanding and predicting chemical behavior.

Molecular Docking Investigationswjarr.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov In the context of Boc-L-leucinol research, molecular docking is particularly valuable in studying enzyme-catalyzed reactions or in understanding the interactions between a Boc-L-leucinol-derived ligand and a receptor. mdpi.com By simulating the docking of a substrate into the active site of an enzyme, researchers can gain insights into the binding modes that lead to the observed stereoselectivity. nih.gov These studies can help rationalize why a particular enantiomer is formed preferentially and guide the rational design of catalysts or substrates to improve enantioselectivity. nih.gov

Density Functional Theory (DFT) Calculationswjarr.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. beilstein-journals.orgnih.gov DFT calculations are extensively used to elucidate reaction mechanisms, determine the geometries of transition states, and calculate the activation energies for different reaction pathways. beilstein-journals.org In the study of reactions involving Boc-L-leucinol, DFT can be employed to model the transition states leading to the formation of different stereoisomers. By comparing the calculated energies of these transition states, the stereochemical outcome of a reaction can be predicted. nih.gov For instance, in an asymmetric synthesis utilizing a Boc-L-leucinol-derived chiral auxiliary, DFT calculations can help to understand the non-covalent interactions that stabilize the transition state leading to the desired product.

Computational MethodApplication in Boc-L-leucinol ResearchInformation Obtained
Molecular Docking Studying enzyme-catalyzed reactions and ligand-receptor interactions.Preferred binding modes, interaction energies, and rationalization of stereoselectivity. mdpi.comnih.gov
DFT Calculations Elucidating reaction mechanisms and predicting stereochemical outcomes.Geometries of reactants, intermediates, and transition states; activation energies; and reaction pathways. beilstein-journals.orgnih.gov

Enantioselectivity Modelingresearchgate.net

Enantioselectivity modeling aims to develop quantitative models that can predict the enantiomeric excess of a reaction under different conditions or with different substrates and catalysts. These models can be based on first-principles calculations, such as DFT, or on empirical data using techniques like quantitative structure-activity relationship (QSAR) studies. For reactions involving Boc-L-leucinol, enantioselectivity models can be developed by correlating the calculated properties of transition states or enzyme-substrate complexes with the experimentally observed enantioselectivities. Such models are invaluable for the in-silico screening of new catalysts or reaction conditions to identify those with the highest potential for stereoselectivity.

Conformational Analysis of Boc-L-Leucinol-Derived Structureschromatographyonline.comacs.org

The three-dimensional structure and conformational preferences of Boc-L-leucinol and its derivatives play a critical role in determining their reactivity and the stereochemical course of their reactions. The bulky tert-butoxycarbonyl (Boc) protecting group can significantly influence the conformational landscape of the molecule.

Conformational analysis of Boc-L-leucinol-derived structures is often carried out using a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy (e.g., through Nuclear Overhauser Effect studies), and computational methods. X-ray crystallography provides precise information about the solid-state conformation, while NMR can probe the conformational dynamics in solution.

Computational conformational analysis, often performed using molecular mechanics or quantum mechanical methods, allows for the exploration of the potential energy surface and the identification of low-energy conformers. Understanding the preferred conformations of Boc-L-leucinol-derived intermediates and transition states is essential for a complete picture of the factors governing the stereoselectivity of a reaction. For example, the orientation of the isobutyl side chain and the carbamate (B1207046) group can create a specific steric environment that directs the approach of a reagent from a particular face.

Analytical MethodApplication in Conformational AnalysisKey Findings
X-ray Crystallography Determination of the solid-state conformation of Boc-L-leucinol derivatives.Provides precise bond lengths, bond angles, and torsional angles in the crystalline state.
NMR Spectroscopy Investigation of solution-phase conformation and dynamics.Information on through-space proximities of atoms (NOE) and conformational equilibria.
Computational Modeling Exploration of the potential energy surface and identification of stable conformers.Prediction of low-energy conformations and the energetic barriers between them.

Future Perspectives and Emerging Research Areas

Innovations in Synthesis and Derivatization Strategies

The development of novel and efficient methods for the synthesis and derivatization of Boc-L-leucinol is a cornerstone of expanding its applicability. Researchers are continuously exploring greener, more atom-economical synthetic routes. Innovations often focus on the selective transformation of its functional groups to generate diverse and complex chiral synthons.

One area of innovation involves the oxidation of Boc-L-leucinol to its corresponding aldehyde, Boc-L-leucinal. This aldehyde is a crucial intermediate for creating various bioactive molecules, including the natural amino acid statine. orgsyn.org A common method for this oxidation involves using a sulfur trioxide pyridine complex in the presence of triethylamine and dimethyl sulfoxide. google.comgoogle.com Another approach involves the use of Dess-Martin periodinane. acs.org These methods provide reliable access to the chiral aldehyde, which can then be used in a multitude of subsequent reactions.

Further derivatization strategies focus on converting Boc-L-leucinol into other useful precursors. For instance, it has been successfully converted into C-13 side chain precursors for 9-dihydrotaxane analogues, which are important in cancer research. acs.orgacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net This involves multi-step syntheses to create complex structures like trans-oxazolidine acids and cis-Boc-lactams with high stereochemical purity. acs.orgacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net Additionally, Boc-L-leucinol can be reacted with 2-sulfobenzoic acid anhydride to prepare sulfonated derivatives, which are precursors to libraries of compounds for screening in catalysis and materials chemistry. core.ac.uk

Starting MaterialReagents/ConditionsProductApplicationReference
Boc-L-leucinolDess-Martin periodinaneBoc-L-leucinalIntermediate for small molecule agonists acs.org
Boc-L-leucinolSulfur trioxide pyridine complex, triethylamine, DMSOBoc-L-leucinalIntermediate for HCV protease inhibitors google.comgoogle.com
Boc-L-leucinolMulti-step synthesistrans-oxazolidine acid and cis-Boc-lactamPrecursors for 9-dihydrotaxane analogues acs.orgacs.orgresearchgate.netresearchgate.net
Boc-L-leucinol2-Sulfobenzoic acid anhydride(S)-2-Amino-4-methylpentyl 2-SulfobenzoatePrecursor for sulfonic acid libraries core.ac.uk
Table 1: Selected Derivatization Strategies for Boc-L-leucinol.

Expanding Scope in Medicinal Chemistry and Drug Discovery

Boc-L-leucinol serves as a fundamental chiral building block in the synthesis of a wide array of pharmaceutical compounds and novel therapeutic agents. chemimpex.com Its incorporation into drug candidates can significantly influence their pharmacological properties, including potency and selectivity, due to its defined stereochemistry.

A significant application of Boc-L-leucinol is in the development of protease inhibitors, particularly for the Hepatitis C virus (HCV). The aldehyde derivative, Boc-L-leucinal, is a key component in the synthesis of peptide-like compounds that can inhibit the NS3/NS4a serine protease, an enzyme crucial for viral replication. google.comgoogle.com

Furthermore, Boc-L-leucinol and its derivatives are utilized in the synthesis of small molecule agonists for orphan G protein-coupled receptors (GPCRs), such as GPR88. For example, it has been used to synthesize building blocks for compounds that are being investigated for their potential in treating central nervous system disorders. acs.org The synthesis of these complex molecules often involves the initial oxidation of Boc-L-leucinol to the corresponding aldehyde, followed by reductive amination and subsequent coupling reactions. acs.org

The versatility of Boc-L-leucinol is also demonstrated in its use for creating precursors to taxane analogues like ABT-271. acs.orgacs.orgresearchgate.netresearchgate.net Taxanes are a class of chemotherapy drugs, and the development of new analogues is an active area of cancer research. The synthesis of these complex side chains with high stereochemical purity highlights the importance of Boc-L-leucinol as a starting material. acs.orgacs.orgresearchgate.netresearchgate.net

Therapeutic Target/AreaRole of Boc-L-leucinolExample Compound/PrecursorReference
Hepatitis C Virus (HCV) NS3/NS4a ProteaseStarting material for the synthesis of inhibitorsPeptide-like inhibitors derived from Boc-L-leucinal google.comgoogle.com
Orphan GPR88 ReceptorChiral building block for small molecule agonistsAmine building blocks for Suzuki coupling acs.org
Cancer (Taxane Analogues)Precursor for the C-13 side chaintrans-oxazolidine acid and cis-Boc-lactam for ABT-271 acs.orgacs.orgresearchgate.netresearchgate.net
Table 2: Applications of Boc-L-leucinol in Medicinal Chemistry.

Advancements in Catalysis and Asymmetric Methodologies

The chiral nature of Boc-L-leucinol makes it an attractive scaffold for the development of new ligands and catalysts for asymmetric synthesis. The ability to introduce specific functionalities onto the Boc-L-leucinol framework allows for the fine-tuning of the steric and electronic properties of these catalytic systems.

One emerging area is the use of Boc-L-leucinol derivatives in the synthesis of sulfonic acid libraries. core.ac.uk These libraries can be screened for catalytic activity in various asymmetric transformations. The synthesis involves reacting Boc-L-leucinol with 2-sulfobenzoic acid anhydride to form oxazolinesulfonic acids. core.ac.uk These compounds are being investigated for their potential as ligands in asymmetric catalysis. core.ac.uk The modular nature of this synthesis allows for the rapid generation of a diverse set of ligands for high-throughput screening.

Catalyst/Ligand TypeSynthetic ApproachPotential ApplicationReference
Oxazolinesulfonic acidsReaction of Boc-L-leucinol with 2-sulfobenzoic acid anhydrideAsymmetric catalysis core.ac.uk
Table 3: Boc-L-leucinol in the Development of Asymmetric Catalysts.

Integration with Materials Science and Biotechnology

The applications of Boc-L-leucinol are expanding beyond traditional organic synthesis and medicinal chemistry into the interdisciplinary fields of materials science and biotechnology. chemimpex.com Its well-defined chemical structure and chirality are being leveraged to create novel materials with specific properties and to facilitate biotechnological processes.

In materials science, Boc-L-leucinol and its derivatives can be incorporated into polymers to create materials with specific functional groups. chemimpex.com This can be particularly useful in the development of advanced drug delivery systems, where the chiral nature of the building block can influence drug encapsulation and release profiles.

In the realm of biotechnology, Boc-L-leucinol is utilized in the production of various biologically active molecules. chemimpex.com It serves as a key building block in the synthesis of enzyme inhibitors and other therapeutic agents. chemimpex.com Its use in peptide synthesis as a protected amino acid derivative is also a significant application in biotechnology. chemimpex.com

FieldApplicationDescriptionReference
Materials ScienceFormulation of polymersIncorporation of specific functional groups for applications like drug delivery. chemimpex.com
BiotechnologyProduction of biologically active moleculesUsed as a building block for enzyme inhibitors and other therapeutic agents. chemimpex.com
BiotechnologyPeptide SynthesisServes as a protected amino alcohol for the controlled synthesis of peptides. chemimpex.com
Table 4: Applications of Boc-L-leucinol in Materials Science and Biotechnology.

Q & A

Q. What are the key steps for synthesizing and characterizing Boc-L-leucinol in a laboratory setting?

Synthesis of Boc-L-leucinol typically involves protecting the amino group of L-leucinol with a tert-butoxycarbonyl (Boc) group via carbamate formation. Methodologically, this requires:

  • Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress .
  • Purification : Employ column chromatography or recrystallization to isolate the product.
  • Characterization : Confirm structure via 1^1H/13^13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). For novel derivatives, elemental analysis may be required .
  • Safety protocols : Follow GHS guidelines (e.g., handling non-hazardous but untested substances) .

Q. How can researchers ensure reproducibility when using Boc-L-leucinol in peptide synthesis?

Reproducibility requires:

  • Detailed experimental protocols : Document solvent ratios, reaction temperatures, and catalyst concentrations.
  • Batch consistency : Verify purity (>95%) via analytical methods (e.g., HPLC) and report lot numbers .
  • Cross-validation : Compare results with literature data on similar Boc-protected amino alcohols .

Q. What strategies are recommended for identifying relevant literature on Boc-L-leucinol applications?

Q. How can the PICOT framework be adapted to design studies investigating Boc-L-leucinol’s role in enantioselective catalysis?

Tailor PICOT elements to chemical research:

  • Population (P) : Specific reaction systems (e.g., organocatalytic aldol reactions).
  • Intervention (I) : Use of Boc-L-leucinol as a chiral ligand.
  • Comparison (C) : Benchmarks against other catalysts (e.g., proline derivatives).
  • Outcome (O) : Enantiomeric excess (ee) and yield.
  • Time (T) : Reaction kinetics (e.g., time to equilibrium). This framework ensures alignment between hypotheses and experimental parameters .

Q. What methodologies are effective for resolving contradictions in Boc-L-leucinol’s reported catalytic efficiency across studies?

Address discrepancies through:

  • Meta-analysis : Compare datasets from multiple studies to identify variables (e.g., solvent polarity, temperature).
  • Controlled replication : Reproduce conflicting experiments with standardized conditions .
  • Advanced analytics : Apply multivariate regression to isolate factors influencing catalytic performance .

Q. How can researchers optimize Boc-L-leucinol’s stability under varying experimental conditions?

Systematic optimization involves:

  • Degradation studies : Use accelerated stability testing (e.g., elevated temperature/humidity) with HPLC monitoring.
  • Kinetic modeling : Calculate degradation rate constants to predict shelf-life.
  • Protective strategies : Evaluate inert atmospheres or stabilizers (e.g., antioxidants) .

Q. What approaches are recommended for integrating Boc-L-leucinol into multi-step synthetic pathways while minimizing side reactions?

Mitigate side reactions by:

  • Orthogonal protection : Pair Boc with acid-labile protecting groups (e.g., Fmoc) to enable selective deprotection.
  • Sequential monitoring : Use in-situ techniques like 19^19F NMR for real-time tracking.
  • Computational modeling : Predict steric/electronic conflicts using DFT calculations .

Q. How should researchers address ethical and practical challenges in reporting negative results involving Boc-L-leucinol?

Adhere to:

  • Transparency : Disclose failed syntheses or unanticipated side products in supplementary materials.
  • Data integrity : Provide raw spectral data and experimental logs for peer review .
  • Ethical frameworks : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify publication .

Methodological Considerations

  • Data presentation : Use "shell" tables to organize variables (e.g., reaction conditions, yields) for cross-study comparisons .
  • Contradiction analysis : Maintain a log of conflicting results and hypothesize root causes (e.g., impurity profiles, instrumentation variability) .
  • Literature synthesis : Annotate findings using tools like Zotero to map knowledge gaps and trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.